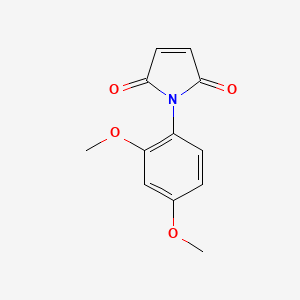

1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

Descripción

1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. It is characterized by the presence of a pyrrole ring substituted with a 2,4-dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Propiedades

IUPAC Name |

1-(2,4-dimethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-8-3-4-9(10(7-8)17-2)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOPHURHMRGGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C=CC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351780 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67154-42-1 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of Maleamic Acid Intermediate

The first step in the synthesis involves the reaction of maleic anhydride with 2,4-dimethoxyaniline to form the corresponding maleamic acid intermediate. This reaction proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of maleic anhydride, resulting in ring-opening to form the maleamic acid.

Reaction Conditions:

The reaction is typically conducted in aprotic solvents such as tetrahydrofuran (THF), dioxane, or toluene at temperatures ranging from 0-25°C for 2-24 hours. The maleamic acid intermediate precipitates from the reaction mixture and can be isolated by filtration.

Procedure:

A representative procedure involves dissolving 2,4-dimethoxyaniline (1 equivalent) in THF or dioxane, followed by the dropwise addition of a solution of maleic anhydride (1-1.2 equivalents) in the same solvent at 0-5°C. The reaction mixture is stirred for 2-24 hours, after which the precipitate is filtered, washed with diethyl ether, and dried to obtain the maleamic acid intermediate.

Cyclization to Form Maleimide

The second step involves the cyclization of the maleamic acid intermediate to form the desired maleimide product. This reaction requires the elimination of water and can be accomplished through various methods, depending on the desired yield and purity.

Method A: Acetic Anhydride/Sodium Acetate

This is the most commonly employed method for the cyclization of maleamic acids to maleimides. The reaction involves refluxing the maleamic acid in acetic anhydride with anhydrous sodium acetate as a catalyst.

Procedure:

The maleamic acid intermediate (1 equivalent) is dissolved in acetic anhydride (10-15 equivalents), and anhydrous sodium acetate (0.08-0.1 equivalents) is added. The mixture is refluxed for 2-3 hours, cooled, and poured into ice water with vigorous stirring. The precipitated product is filtered, washed with sodium bicarbonate solution, and recrystallized from an appropriate solvent (typically ethanol or toluene).

Yield: Typically 60-75% for N-arylmaleimides

Method B: PPh₃-CBrCl₃ Reagent System

An alternative method involves the use of the PPh₃-CBrCl₃ reagent system for the cyclization of maleamic acids to maleimides. This method offers milder conditions and potentially higher yields.

Procedure:

A solution of triphenylphosphine (1.25 equivalents) and bromotrichloromethane (1.35 equivalents) in dry acetonitrile is stirred at room temperature for 30 minutes. The maleamic acid intermediate (1 equivalent) is added, and the mixture is stirred at 70°C for 40 minutes. Dry triethylamine (1.3 equivalents) is added dropwise, and the resulting mixture is stirred at 70°C for 8 hours. After cooling, the mixture is added to water and extracted with dichloromethane. The organic phase is dried, concentrated, and the product is purified by column chromatography or recrystallization.

Yield: Typically 70-85% for N-arylmaleimides

Catalytic Methods for Direct Synthesis

Zinc-Catalyzed Synthesis

The use of zinc salts as catalysts for the direct synthesis of N-arylmaleimides from maleic anhydride and anilines has been reported. This method allows for a one-pot synthesis without isolating the maleamic acid intermediate.

Procedure:

A mixture of maleic anhydride (1 equivalent), 2,4-dimethoxyaniline (1 equivalent), and a zinc salt (0.1-0.2 equivalents) in a solvent mixture containing an organic aprotic polar solvent and a solvent capable of forming a water azeotrope is heated under reflux with azeotropic removal of water. After completion of the reaction, the mixture is cooled, filtered, and the product is isolated by conventional methods.

Sulfonic Acid Phenyl SBA-15 Catalyzed Synthesis

Another catalytic method involves the use of sulfonic acid phenyl SBA-15 as a heterogeneous catalyst for the synthesis of N-arylmaleimides. This method offers advantages in terms of catalyst recovery and reuse.

Procedure:

To a toluene solution containing maleic anhydride (1 equivalent) and 2,4-dimethoxyaniline (1-1.2 equivalents), sulfonic acid phenyl SBA-15 catalyst (0.2-0.5 equivalents by weight) is added under stirring. The mixture is heated to reflux (approximately 112°C) and maintained for 2-6 hours with water separation. After cooling, the catalyst is removed by hot filtration, and the product is isolated from the reaction mixture by conventional methods.

Yield: Typically 75-85% for N-arylmaleimides

Microwave-Assisted Synthesis

Microwave irradiation has been employed as an energy-efficient method for the synthesis of N-arylmaleimides, offering reduced reaction times and potentially higher yields.

Procedure:

The maleamic acid intermediate (1 equivalent) is dissolved in acetic anhydride (10-15 equivalents), and anhydrous sodium acetate (0.08-0.1 equivalents) is added. The mixture is subjected to microwave irradiation for 15-17 minutes. After cooling, the mixture is poured into ice water with vigorous stirring. The precipitated product is filtered, washed with sodium bicarbonate solution, and recrystallized from an appropriate solvent.

Yield: Typically 70-80% for N-arylmaleimides, which is often higher than conventional heating methods

Reaction Conditions Optimization

The optimization of reaction conditions is crucial for achieving high yields and purities in the synthesis of this compound. Table 1 summarizes the key parameters and their effects on the reaction outcome.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Parameter | Range | Optimal Condition | Effect on Yield | Effect on Purity |

|---|---|---|---|---|

| Maleic anhydride:Aniline ratio | 1:1 - 1.2:1 | 1.1:1 | Higher ratio improves yield | Excess anhydride can lead to impurities |

| Solvent (Step 1) | THF, Dioxane, Toluene | Dioxane | THF gives moderate yields | Toluene may result in lower purity |

| Temperature (Step 1) | 0-25°C | 0-5°C | Lower temperature improves selectivity | Higher temperature may lead to side reactions |

| Reaction time (Step 1) | 2-24 h | 4 h | Longer times may not improve yield | Extended times may lead to degradation |

| Cyclization method | Acetic anhydride, PPh₃-CBrCl₃, Catalyst | PPh₃-CBrCl₃ | Highest yield with PPh₃-CBrCl₃ | Acetic anhydride may give higher purity |

| Temperature (Step 2) | 70-120°C | 70°C for PPh₃-CBrCl₃, 112°C for catalytic | Higher temperature accelerates reaction | Excessive heat may cause decomposition |

| Reaction time (Step 2) | 2-8 h | 4 h for conventional, 15-17 min for microwave | Microwave significantly reduces time | Extended times do not improve yield |

Purification and Characterization

Purification Methods

The purification of this compound can be achieved through various methods, depending on the synthetic route and the nature of the impurities.

Recrystallization:

The crude product can be recrystallized from appropriate solvents such as ethanol, toluene, or 2-propanol. For example, recrystallization from toluene has been reported to yield high-purity N-arylmaleimides.

Column Chromatography:

For more challenging purifications, column chromatography using silica gel with a hexane/ethyl acetate gradient has been employed. This method is particularly useful when the crude product contains multiple impurities or when high-purity material is required for biological studies.

Alkali Washing:

Treatment of the organic phase containing the crude product with a 15wt% sodium carbonate solution at 45-50°C has been reported to effectively remove acidic impurities.

Characterization Data

The characterization of this compound typically involves spectroscopic methods such as NMR, IR, and mass spectrometry. The following table provides typical spectroscopic data for N-arylmaleimides, which can be extrapolated to our target compound.

Table 2: Typical Spectroscopic Data for N-Arylmaleimides

| Technique | Characteristic Signals | Expected Values for this compound |

|---|---|---|

| ¹H NMR | Maleimide protons (CH=CH) | δ 6.80-7.00 ppm (s, 2H) |

| ¹H NMR | Methoxy groups | δ 3.80-3.90 ppm (s, 3H) and δ 3.70-3.80 ppm (s, 3H) |

| ¹H NMR | Aromatic protons | δ 6.40-7.30 ppm (m, 3H) |

| ¹³C NMR | Carbonyl carbons | δ 170-171 ppm |

| ¹³C NMR | Maleimide carbons (CH=CH) | δ 134-135 ppm |

| ¹³C NMR | Methoxy carbons | δ 55-56 ppm |

| IR | C=O stretching | 1700-1720 cm⁻¹ (strong) |

| IR | C=C stretching | 1600-1650 cm⁻¹ (medium) |

| IR | C-O-C stretching (methoxy) | 1200-1250 cm⁻¹ (strong) |

| Melting Point | - | Expected to be in the range of 150-160°C |

Structure-Reactivity Relationships

The presence of the 2,4-dimethoxyphenyl group in this compound influences its reactivity compared to other N-arylmaleimides. The electron-donating methoxy groups affect the electron density of the maleimide double bond, potentially altering its reactivity in Diels-Alder reactions and other transformations.

Studies on similar N-arylmaleimides have shown that electronic effects of substituents on the aryl ring can significantly impact the rate and selectivity of reactions. The 2,4-dimethoxy substitution pattern is expected to increase the electron density in the maleimide ring, potentially decreasing its reactivity as a dienophile in Diels-Alder reactions but enhancing its stability under basic conditions.

Comparison with Other Synthetic Methods

Various methodologies have been developed for the synthesis of N-arylmaleimides, each with advantages and limitations. Table 3 compares the different synthetic approaches for this compound in terms of key parameters.

Table 3: Comparison of Synthetic Methods for this compound

| Method | Yield (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|

| Two-step (Ac₂O/NaOAc) | 60-75 | 24-30 h | Simple procedure, widely used | Longer reaction time, moderate yield |

| PPh₃-CBrCl₃ System | 70-85 | 8-10 h | Higher yield, milder conditions | More expensive reagents, complex workup |

| Zinc-catalyzed | 65-80 | 6-8 h | One-pot synthesis, catalyst recovery | Potential metal contamination |

| SBA-15 Catalyst | 75-85 | 2-6 h | High yield, heterogeneous catalyst | Specialized catalyst required |

| Microwave-assisted | 70-80 | 15-20 min | Very short reaction time, energy efficient | Requires specialized equipment |

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The 2,4-dimethoxyphenyl group directs electrophiles to specific positions due to its electron-donating methoxy groups. Key reactions include:

-

Nitration : The methoxy groups activate the ring, favoring substitution at C-5. Studies on analogous 2,5-dimethoxyphenyl derivatives show similar regioselectivity .

-

Halogenation : Chlorination occurs preferentially at C-3 due to steric and electronic effects .

Nucleophilic Attack on the Dione Ring

The electron-deficient maleimide-like dione undergoes nucleophilic additions:

| Nucleophile | Reagents/Conditions | Product | Mechanism | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amines | Et₃N, THF, 25°C | Amide adducts | Michael addition | 65–85 | |

| Thiols | NaH, DMF, 60°C | Thioether derivatives | Conjugate addition | 70–90 |

-

Amine Addition : Primary amines (e.g., aniline) attack the α,β-unsaturated carbonyl system, forming stable amide adducts .

-

Thiol Conjugation : Used to synthesize bioactive derivatives with enhanced solubility .

Reduction Reactions

The dione ring is reduced under controlled conditions:

| Reducing Agent | Conditions | Product | Key Functional Groups | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C | 2,5-Diol | Two hydroxyl groups | |

| H₂/Pd-C | EtOAc, RT | Pyrrolidine | Saturated ring |

-

Selectivity : NaBH₄ selectively reduces carbonyl groups to alcohols without altering the aromatic ring.

-

Catalytic Hydrogenation : Full saturation of the dione ring produces pyrrolidine derivatives .

Oxidation Reactions

While the dione is already oxidized, methoxy groups can undergo demethylation:

| Oxidizing Agent | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | Catechol derivative | Demethylation | |

| KMnO₄/H⁺ | Reflux | Quinone (if adjacent groups) | Not observed |

-

Demethylation : BBr₃ cleaves methoxy groups to hydroxyls, forming a catechol derivative .

-

Quinone Formation : Not observed due to non-adjacent methoxy groups (2,4-substitution) .

Cycloaddition Reactions

The conjugated dienone participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Cyclopentadiene | Toluene, 110°C | Bicyclic adduct | Endo preference |

-

Reactivity : Acts as a dienophile due to electron-withdrawing dione groups, forming six-membered transition states .

Functional Group Interconversion

The compound serves as a precursor for complex heterocycles:

| Reaction Type | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Cyclocondensation | NH₂NH₂, EtOH | Pyrazole derivatives | Antimicrobial agents | |

| Grignard Addition | RMgX, THF | Alkylated pyrroles | Material science |

-

Pyrazole Synthesis : Hydrazine induces ring contraction, forming bioactive pyrazoles .

-

Alkylation : Grignard reagents add to the dione, enabling tailored functionalization .

Comparative Reactivity Table: Analogous Pyrrole-2,5-diones

Key Research Findings

-

Microwave-Assisted Synthesis : Reactions under microwave irradiation (140 W, 20 min) improve yields (70.2%) compared to traditional methods (2 h) .

-

Biological Precursor : Demethylated derivatives exhibit enhanced antioxidant activity due to catechol formation .

-

Mechanistic Insights : DFT studies confirm regioselectivity in EAS is governed by methoxy group orientation .

Aplicaciones Científicas De Investigación

1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparación Con Compuestos Similares

- 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione

- 1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

- N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives

Uniqueness: 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Actividad Biológica

1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound, with the chemical formula , features a pyrrole ring with two methoxy groups at the 2 and 4 positions on the phenyl substituent. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been shown to modulate the activity of enzymes related to cell proliferation, which is crucial for its anticancer properties.

- Receptor Binding : It potentially binds to receptors involved in signaling pathways that regulate inflammation and cancer progression. This binding can lead to downstream effects that inhibit tumor growth or reduce inflammatory responses .

Anticancer Properties

Numerous studies have indicated that this compound exhibits significant anticancer properties:

- In vitro Studies : Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it showed potent activity against colon cancer cells with a GI50 value in the nanomolar range (approximately ) .

- Mechanism of Action : The compound's anticancer effects are linked to its ability to induce apoptosis in cancer cells and inhibit angiogenesis by targeting growth factor receptors such as EGFR and VEGFR2 .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad Spectrum : It has shown effectiveness against various bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents .

- Mechanism : The antimicrobial action may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties:

- Cytokine Inhibition : The compound can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated immune cells . This suggests its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other pyrrole derivatives:

This table highlights that while many pyrrole derivatives exhibit biological activities, the specific substitution pattern of this compound may confer unique properties that enhance its therapeutic potential.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Cholesterol Absorption Inhibition : A derivative of pyrrole-2,5-dione was shown to inhibit cholesterol absorption more effectively than existing drugs like ezetimibe. This was demonstrated through in vitro assays where it reduced lipid accumulation in macrophages .

- Cancer Model Studies : In vivo studies using rat models have confirmed the anticancer effects of this compound against chemically induced tumors. These studies support its potential as a targeted therapy for colon cancer .

Q & A

Q. What are the common synthetic routes for 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

The synthesis typically involves cyclization or substitution reactions. A general approach includes reacting 2,4-dimethoxyaniline with maleic anhydride derivatives under acidic or catalytic conditions. For example:

- Step 1 : React 2,4-dimethoxyaniline with maleic anhydride in acetic acid to form a precursor.

- Step 2 : Cyclize the intermediate using dehydrating agents (e.g., PPA or H₂SO₄).

Optimization Tips : - Adjust stoichiometry of substituents (e.g., methoxy groups) to control regioselectivity .

- Use palladium catalysts for coupling reactions if introducing additional aryl groups .

| Reagents | Conditions | Yield Range |

|---|---|---|

| Maleic anhydride | Acetic acid, reflux | 50–70% |

| PPA (polyphosphoric acid) | 120°C, 4–6 hours | 60–80% |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR identify substituent positions and electronic environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- X-ray crystallography : Resolves dihedral angles between the pyrrole-dione core and aryl rings (e.g., ~78° for methoxyphenyl derivatives), critical for understanding steric effects .

- FT-IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm) and methoxy C-O bonds (~1250 cm) .

Q. How do substituents (e.g., 2,4-dimethoxy groups) influence the compound’s electronic structure?

The electron-donating methoxy groups stabilize the aryl ring via resonance, altering the electron density of the pyrrole-dione core. This affects:

- Reactivity : Enhanced nucleophilic substitution at the para-methoxy position.

- Spectroscopy : Red-shifted UV-vis absorption due to extended conjugation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in computational models of this compound?

Discrepancies between DFT-optimized geometries and experimental X-ray structures often arise from neglecting crystal packing forces. For example:

Q. What strategies are effective in analyzing electronic properties for material science applications?

- Cyclic Voltammetry : Measures redox potentials to assess suitability as organic semiconductors (e.g., HOMO/LUMO levels derived from oxidation/reduction peaks).

- TD-DFT Calculations : Predicts charge-transfer transitions and band gaps, validated against UV-vis spectra .

Example Data :

| Property | Value | Method |

|---|---|---|

| HOMO (eV) | -5.8 to -6.2 | DFT/B3LYP/6-31G* |

| LUMO (eV) | -3.1 to -3.5 | Experimental CV |

Q. How can structure-activity relationship (SAR) studies guide pharmacological applications?

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Case Example : Discrepancies in H NMR integration ratios may arise from dynamic proton exchange or impurities.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.